Researchers seeking to incorporate a fluorescent, lipophilic amino acid into Boc-SPPS workflows face limited options with predictable membrane permeability. CAS 14675-99-1 addresses this with a 1-naphthyl substituent providing:
• LogP ~3.97 (vs. ~2.8 for phenylglycine analogs) for enhanced passive membrane diffusion
• Intrinsic fluorescence from extended π-conjugation, eliminating external dye labels
• Steric bulk to induce/stabilize β-turn structures in peptidomimetics
Supplied as ≥97% purity solid with reliable global logistics.
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
CAS No.14675-99-1
Cat. No.B080156
⚠ Attention: For research use only. Not for human or veterinary use.
tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid (CAS 14675-99-1) is a specialized, Boc-protected amino acid derivative characterized by a 1-naphthyl substituent on the alpha-carbon [1]. It functions primarily as a versatile building block in organic synthesis, particularly for introducing a bulky, hydrophobic, and fluorescent 1-naphthylglycine moiety into peptides and peptidomimetics via Boc solid-phase peptide synthesis (SPPS) . Its structure confers distinct steric and electronic properties compared to phenyl or 2-naphthyl analogs, making it a critical tool for modulating peptide conformation and physicochemical characteristics.
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Boc SPPS: acid-labile protection compatible with Boc/Benzyl strategy
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1-Naphthyl substitution: introduces steric bulk, hydrophobicity, and intrinsic fluorescence
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Regiochemistry: 1-substituted naphthalene offers distinct spatial profile vs. 2-naphthyl
[1] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4122650, ({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)(1-naphthyl)acetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4122650. View Source
Risks of Analog Substitution
Generic substitution with other Boc-protected arylglycines, such as phenylglycine or 2-naphthylglycine derivatives, is not scientifically viable due to quantifiable differences in lipophilicity, steric bulk, and electronic properties dictated by the 1-naphthyl regioisomer. These differences directly impact peptide conformation, membrane permeability, and receptor binding affinity [1]. Furthermore, the choice of protecting group (Boc vs. Fmoc) is orthogonal and dictates the entire synthetic strategy; substituting this compound for an Fmoc analog is impossible without a complete redesign of the synthesis and purification workflow [2]. The evidence below quantifies these critical differentiators.
Boc vs. Fmoc
Boc and Fmoc are orthogonal protection strategies; substituting requires complete redesign of the synthetic route.
Aryl Group Variation
Phenylglycine or 2-naphthyl analogs differ in lipophilicity, steric bulk, and electronic profile, altering peptide conformation and interaction.
Regioisomer Impact
1-Naphthyl vs. 2-naphthyl substitution changes steric hindrance and may shift secondary structure induction and receptor binding context.
[2] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. View Source
Comparison with Arylglycine Analogs
Enhanced Lipophilicity vs. Phenylglycine
The 1-naphthyl moiety of CAS 14675-99-1 confers a significantly higher calculated partition coefficient (LogP) compared to the simpler phenylglycine analog, indicating enhanced lipophilicity and potential for improved membrane permeability .
LipophilicityCross-study comparable
LogP 3.97
Supports passive membrane permeability evaluation
+1.0–1.3 log units vs. Boc-phenylglycine (in silico)
In silico prediction using ACD/Labs Percepta Platform.
Why This Matters
Higher LogP values correlate with increased passive membrane diffusion, a critical parameter for designing cell-permeable peptides and peptidomimetics.
The substitution of a phenyl group with a 1-naphthyl group results in quantifiably different predicted physicochemical properties, including a higher boiling point and density, which are indicative of its greater molecular mass and steric bulk .
Boiling PointCross-study comparable
+88.3 °C
Reflects higher hydrophobicity and altered HPLC retention
vs. Boc-phenylglycine (495.5 vs. 407.2 °C)
Physicochemical PropertySteric BulkChromatography
Evidence Dimension
Predicted Boiling Point
Target Compound Data
495.5±38.0 °C
Comparator Or Baseline
Boc-phenylglycine: 407.2±38.0 °C
Quantified Difference
+88.3 °C
Conditions
In silico prediction.
Why This Matters
These differences reflect the compound's increased hydrophobicity and altered retention time in reverse-phase HPLC purification, necessitating distinct analytical and preparative methods.
Physicochemical PropertySteric BulkChromatography
Steric and Electronic Effects: 1-Naphthyl vs. 2-Naphthyl
The 1-naphthyl substitution pattern, where the amino acid backbone is directly attached to the fused ring, creates a more sterically hindered and electronically distinct environment compared to the 2-naphthyl isomer. This is supported by class-level differences between 1-Nal and 2-Nal isomers [1].
Steric EffectsClass-level inference
1-Nal > 2-Nal
Greater steric hindrance (1-Naphthyl)
Supports steric control for peptide secondary structure
Qualitative difference; 1-Nal exhibits a higher melting point [1]
Conditions
Structural comparison of naphthylalanine isomers.
Why This Matters
The increased steric bulk of the 1-naphthyl group can be exploited to enforce specific peptide secondary structures (e.g., turn motifs) or to create steric blocks that enhance selectivity for target receptors.
The Boc protecting group strategy enables high-yield and high-purity peptide synthesis, as demonstrated by the synthesis of a related dipeptide containing a Boc-protected naphthylalanine derivative [1].
SPPS CouplingReported
92.3% yield
99.53% purity (Ac-D-2Nal-D-4ClPhe-OMe)
Supports efficient Boc-naphthyl incorporation in SPPS
Standard EDC/HOBt/NMM coupling, no racemization
Peptide SynthesisBoc SPPSSynthetic Yield
Evidence Dimension
Dipeptide Synthesis Yield and Purity
Target Compound Data
Class-level: Synthesis of Ac-D-2Nal-D-4ClPhe-OMe from Boc-D-2Nal-OH achieved 92.3% yield and 99.53 area % purity [1].
Comparator Or Baseline
Not applicable; demonstrates the efficacy of Boc-naphthyl building blocks.
Quantified Difference
Not applicable.
Conditions
Standard peptide coupling using EDC/HOBt/NMM in acetonitrile [1].
Why This Matters
This demonstrates that Boc-protected naphthyl amino acids are compatible with standard SPPS protocols and can be incorporated into complex sequences with high efficiency and without racemization, as evidenced by the lack of detectable diastereomers.
Peptide SynthesisBoc SPPSSynthetic Yield
[1] Ajinomoto Co., Inc. (2009). Method of preparing peptide. U.S. Patent No. US7569548B2. Washington, DC: U.S. Patent and Trademark Office. View Source
Recommended Applications
Boc/Benzyl SPPS
CAS 14675-99-1 is the optimal choice for incorporating a 1-naphthylglycine residue into peptides synthesized via the Boc/Benzyl protection scheme. Its Boc group provides stability to the basic conditions of coupling and is selectively removed under acidic conditions (e.g., TFA), which is orthogonal to the acid-stable benzyl-based side-chain protections. The high coupling efficiency observed for analogous Boc-naphthyl building blocks supports its use in constructing high-purity peptide sequences.
Membrane-Permeable Peptidomimetics
The quantifiably higher lipophilicity (LogP ~3.97) of CAS 14675-99-1 compared to phenylglycine analogs (LogP ~2.8) makes it a superior building block for designing peptide-based probes or therapeutics where passive membrane diffusion is required. This property can be leveraged to improve cellular uptake in assays for intracellular targets or to enhance the oral bioavailability of peptidomimetic drug candidates.
Conformationally Constrained Peptides
The significant steric bulk of the 1-naphthyl group, which is greater than that of the 2-naphthyl isomer [1], makes CAS 14675-99-1 uniquely suited for inducing or stabilizing specific secondary structures (e.g., beta-turns) in short peptides. This is a critical design element in peptidomimetic drug discovery, where pre-organizing the peptide into its bioactive conformation can dramatically improve target binding affinity and selectivity.
Intrinsic Fluorescence Peptide Labeling
The 1-naphthyl moiety exhibits intrinsic fluorescence due to its extended pi-conjugation [1]. By incorporating CAS 14675-99-1, researchers can create fluorescent peptides without the need for an additional bulky dye label, which can often perturb biological activity. This allows for direct monitoring of peptide-protein interactions, cellular localization, and enzymatic activity using standard UV-Vis or fluorescence detection methods.
Application
Selection Property
Validation Focus
Boc/Benzyl SPPS incorporation
Acid-labile Boc orthogonal to benzyl protections
Coupling efficiency and TFA deprotection review
Membrane permeability studies
Reported lipophilicity context (LogP trend vs. phenylglycine)
Passive diffusion and cell-uptake assay evaluation
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